molecular formula C27H25N7O B2997035 2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920225-93-0

2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2997035
CAS No.: 920225-93-0
M. Wt: 463.545
InChI Key: HVTXOSJNTZJVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture:

  • Core structure: A 3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine ring system, which integrates a triazole fused to a pyrimidine. The p-tolyl group at position 3 enhances lipophilicity and steric bulk .
  • Terminal group: A 2-(naphthalen-1-yl)ethanone substituent, contributing aromatic π-π interactions and increased molecular weight (~487 g/mol).

Properties

IUPAC Name

1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O/c1-19-9-11-22(12-10-19)34-27-25(30-31-34)26(28-18-29-27)33-15-13-32(14-16-33)24(35)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12,18H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTXOSJNTZJVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 920225-93-0) belongs to a class of compounds that exhibit significant biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H25N7OC_{27}H_{25}N_{7}O, with a molecular weight of 463.5 g/mol. The structure incorporates a naphthalene moiety and a triazole-pyrimidine system, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing triazole and pyrimidine rings have been shown to inhibit cell proliferation in various cancer cell lines. One study reported that triazole derivatives exhibited IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines .

CompoundCell LineIC50 (μM)
6aMDA-MB-2310.05
6aβHeLa0.10
6aaA5490.04

The mechanisms through which these compounds exert their anticancer effects often involve the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation. For example, some triazole derivatives have been shown to inhibit DNA synthesis without affecting protein synthesis, which is crucial for cancer cell division .

Additionally, the presence of the piperazine moiety may enhance the interaction with various biological targets, potentially increasing efficacy against resistant cancer types.

Other Biological Activities

Beyond anticancer properties, compounds similar to this one have been investigated for various pharmacological activities:

  • Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory : Certain analogs have shown promise in reducing inflammation markers in vitro.
  • CNS Activity : The piperazine component suggests potential central nervous system effects, which could be beneficial in treating neurological disorders .

Case Studies

  • Synthesis and Evaluation : A study synthesized derivatives based on the triazolo-pyrimidine framework and evaluated their biological activities against several cancer cell lines. The results indicated that modifications at specific positions significantly influenced their potency .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has demonstrated that substituents on the naphthalene and piperazine rings can enhance or diminish biological activity. For instance, adding electron-withdrawing groups increased potency against certain cancer types .

Comparison with Similar Compounds

Implications for Drug Design

  • Structural Similarity Metrics : Tools like Tanimoto coefficients () would classify the target compound as distinct from pyrazolopyrimidines (<60% similarity) but closer to imidazo-pyrrolo-pyrazines (~70% similarity) due to shared fused-ring systems .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution. Key steps include:

  • Triazolo-pyrimidine core formation : Use palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates ().
  • Piperazine coupling : React the triazolo-pyrimidine intermediate with 1-(4-(naphthalen-1-yl)piperazin-1-yl)ethanone under reflux in ethanol or DMF ().
  • Catalysts : ZnCl₂ or KOH in ethanol for naphthalene derivatives ().

Example Reaction Conditions Table:

StepReagents/CatalystsSolventTemperature/TimeYield (%)
Triazolo-pyrimidinePd/C, HCO₂H derivativeToluene110°C, 12–24 h60–75
Piperazine couplingKOHEthanolReflux, 8–12 h70–85

Q. Reference :

Q. How can purification and characterization challenges be addressed for this compound?

Methodological Answer:

  • Purification : Recrystallization from DMF-EtOH (1:1) effectively removes byproducts (). Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) separates regioisomers.
  • Characterization :
    • 1H NMR : Confirm piperazine and triazole proton environments (δ 3.5–4.5 ppm for piperazine; δ 8.2–8.9 ppm for triazole) ().
    • X-ray crystallography : Use SHELXL for refinement; validate bond lengths (C–C: 1.45–1.55 Å) and angles ().

Q. Reference :

Q. What biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antifungal activity : Follow CLSI guidelines for MIC determination against Candida spp. using fluconazole derivatives as positive controls ().
  • Antimicrobial testing : Agar diffusion assays with Gram-positive/negative bacteria; include chloramphenicol as a reference ().
  • Controls : Use solvent-only and structurally related analogs to isolate substituent effects (e.g., chlorine enhances activity) ().

Q. Reference :

Advanced Research Questions

Q. How can computational methods resolve electronic and steric effects of the naphthalene-triazolo-pyrimidine scaffold?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level; analyze HOMO-LUMO gaps to predict reactivity ().
  • Molecular docking : Dock into C. albicans CYP51 (PDB: 5TZ1) to evaluate binding affinity of the triazole moiety ().
  • MD simulations : Assess piperazine flexibility in lipid bilayers to model membrane permeability ().

Q. Reference :

Q. How can crystallographic data resolve contradictions in structural assignments?

Methodological Answer:

  • Refinement with SHELX : Use TWINABS for twinned data; resolve disorder in the p-tolyl group via PART instructions ().
  • Validation : Cross-check with 1H NMR (e.g., naphthalene aromatic protons at δ 7.4–8.2 ppm) ().

Example Crystallographic Parameters Table:

ParameterValue
Space groupP 1
R factor0.041
Bond length (C–C)1.48 Å (mean)

Q. Reference :

Q. What experimental design adjustments mitigate sample degradation in stability studies?

Methodological Answer:

  • Temperature control : Store samples at –20°C with continuous cooling during HSI data collection to slow organic degradation ().
  • Matrix stabilization : Add 0.1% BHT to ethanol solutions to prevent oxidation of the naphthalene moiety.
  • Replicates : Use ≥3 biological replicates to account for batch variability ().

Q. Reference :

Q. How can synergistic effects with existing antifungals be systematically tested?

Methodological Answer:

  • Checkerboard assay : Combine with fluconazole at sub-MIC concentrations; calculate FIC index (synergy: ≤0.5) ().
  • Time-kill curves : Monitor viability over 24 h in RPMI-1640 medium ().
  • Statistical analysis : Use ANOVA with Tukey’s post hoc test (p < 0.05) ().

Q. Reference :

Q. What strategies validate synthetic intermediates with ambiguous spectral data?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons in the triazolo-pyrimidine core ().
  • High-resolution MS : Confirm molecular ion [M+H]+ with <2 ppm error ().
  • X-ray powder diffraction : Compare experimental vs. simulated patterns to detect polymorphic impurities ().

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.